molecular formula C2F6Ge B13775540 Bis(trifluoromethyl)germane

Bis(trifluoromethyl)germane

Cat. No.: B13775540
M. Wt: 210.64 g/mol
InChI Key: XIWGWYARKVFXKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(trifluoromethyl)germane, with the molecular formula C2H2F6Ge, is a unique organogermanium compound. It is characterized by the presence of two trifluoromethyl groups attached to a germanium atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(trifluoromethyl)germane typically involves the reaction of germanium tetrachloride with trifluoromethylating agents. One common method is the reaction of germanium tetrachloride with trifluoromethyl lithium or trifluoromethyl magnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the stoichiometry of reactants to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Bis(trifluoromethyl)germane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide and other by-products.

    Reduction: Reduction reactions can yield germanium hydrides.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed.

Major Products Formed:

    Oxidation: Germanium dioxide.

    Reduction: Germanium hydrides.

    Substitution: Various organogermanium compounds depending on the substituent introduced.

Scientific Research Applications

Bis(trifluoromethyl)germane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.

    Materials Science: Employed in the development of advanced materials with unique properties.

    Biology and Medicine: Investigated for potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialized coatings and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of bis(trifluoromethyl)germane involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • Bis(trifluoromethyl)disulfide
  • Bis(trifluoromethanesulfonyl)imide
  • 3,5-Bis(trifluoromethyl)phenyl derivatives

Comparison: Bis(trifluoromethyl)germane is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to similar compounds containing sulfur or nitrogen. The germanium atom provides different reactivity and stability, making this compound suitable for specific applications where other compounds may not be effective .

Properties

Molecular Formula

C2F6Ge

Molecular Weight

210.64 g/mol

InChI

InChI=1S/C2F6Ge/c3-1(4,5)9-2(6,7)8

InChI Key

XIWGWYARKVFXKV-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)[Ge]C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.